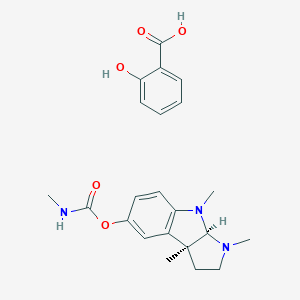

Salicylate de physostigmine

Vue d'ensemble

Description

C'est un inhibiteur réversible de la cholinestérase qui se rencontre naturellement dans la fève de Calabar et le fruit de l'arbre Mancenillier . Ce composé possède une valeur médicinale importante et est utilisé pour traiter diverses affections, notamment le glaucome et l'intoxication anticholinergique .

Applications De Recherche Scientifique

Physostigmine salicylate has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analysis.

Biology: The compound is employed in studies involving cholinergic signaling and neurotransmission.

Medicine: Physostigmine salicylate is used to treat glaucoma, anticholinergic poisoning, and neuromuscular blockades.

Mécanisme D'action

Target of Action

Physostigmine salicylate primarily targets acetylcholinesterase , an enzyme responsible for the breakdown of acetylcholine . Acetylcholine is a neurotransmitter that plays a crucial role in transmitting signals in the nervous system .

Mode of Action

Physostigmine salicylate acts as a reversible cholinesterase inhibitor . It inhibits acetylcholinesterase, thereby interfering with the metabolism of acetylcholine . This interference leads to an increase in the concentration of acetylcholine at the synapse, indirectly stimulating both nicotinic and muscarinic receptors .

Biochemical Pathways

By inhibiting acetylcholinesterase and increasing the concentration of acetylcholine, physostigmine salicylate affects the cholinergic transmission pathway . This pathway is involved in various physiological functions, including muscle movement and memory processes .

Pharmacokinetics

Physostigmine salicylate is readily absorbed from the gastrointestinal tract, mucous membranes, and subcutaneous tissue . It is metabolized via hydrolysis by cholinesterases . A small amount of the drug is excreted via urine . The elimination half-life of physostigmine salicylate is approximately 1-2 hours .

Result of Action

The increase in acetylcholine concentration due to the action of physostigmine salicylate can reverse both central and peripheral anticholinergia . This makes it effective in treating conditions like glaucoma and anticholinergic toxicity . It is also used to treat the central nervous system effects of atropine overdose and other anticholinergic drug overdoses .

Action Environment

The action of physostigmine salicylate can be influenced by various environmental factors. For instance, its lipid-soluble nature allows it to cross the blood-brain barrier, making it effective in treating central nervous system effects . Its short-acting nature means that its effects are relatively transient .

Analyse Biochimique

Biochemical Properties

Physostigmine salicylate works by inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine . By interfering with the metabolism of acetylcholine, it indirectly stimulates both nicotinic and muscarinic receptors due to the consequential increase in available acetylcholine at the synapse .

Cellular Effects

Physostigmine salicylate, by increasing the concentration of acetylcholine at the sites of cholinergic transmission, can influence cell function . It can cross the blood-brain barrier and is used when central nervous system effects are desired .

Molecular Mechanism

The molecular mechanism of action of Physostigmine salicylate involves the inhibition of acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synapse. This results in the indirect stimulation of both nicotinic and muscarinic receptors .

Temporal Effects in Laboratory Settings

Physostigmine salicylate is a short-acting, lipid-soluble, nonselective, carbamate cholinesterase inhibitor

Dosage Effects in Animal Models

In animal models, the effects of Physostigmine salicylate can vary with different dosages

Metabolic Pathways

Physostigmine salicylate is metabolized via hydrolysis by cholinesterases

Transport and Distribution

Physostigmine salicylate is rapidly absorbed through membranes . It can cross the blood-brain barrier and is distributed throughout the body .

Subcellular Localization

Given its ability to cross the blood-brain barrier , it can be inferred that it may be able to reach various subcellular compartments

Méthodes De Préparation

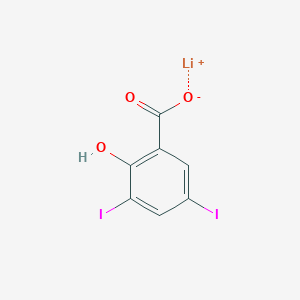

Voies de synthèse et conditions réactionnelles : Le salicylate de physostigmine peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction de la physostigmine avec l'acide salicylique dans des conditions contrôlées. La réaction nécessite généralement un solvant tel que l'acétonitrile et un catalyseur pour faciliter le processus .

Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit en diluant la physostigmine ou sa forme sulfate avec de l'acétonitrile et en déterminant la concentration par chromatographie liquide avec détection ultraviolette . Cette méthode garantit une grande pureté et une grande cohérence du produit final.

Analyse Des Réactions Chimiques

Types de réactions : Le salicylate de physostigmine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour son activité pharmacologique et sa stabilité.

Réactifs et conditions courantes :

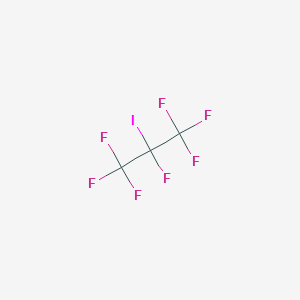

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés pour oxyder le this compound.

Réduction : Des agents réducteurs comme le borohydrure de sodium sont utilisés pour réduire le composé.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que des ions hydroxydes ou des amines.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la physostigmine, qui peuvent avoir des propriétés et des applications pharmacologiques différentes .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme étalon en analyse chromatographique.

Biologie : Le composé est utilisé dans des études portant sur la signalisation cholinergique et la neurotransmission.

Médecine : Le this compound est utilisé pour traiter le glaucome, l'intoxication anticholinergique et les blocages neuromusculaires.

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant l'acétylcholinestérase, l'enzyme responsable de la dégradation de l'acétylcholine . En interférant avec le métabolisme de l'acétylcholine, le this compound augmente la concentration d'acétylcholine au niveau des synapses cholinergiques. Cela conduit à une stimulation accrue des récepteurs nicotiniques et muscariniques, ce qui entraîne une transmission cholinergique accrue .

Comparaison Avec Des Composés Similaires

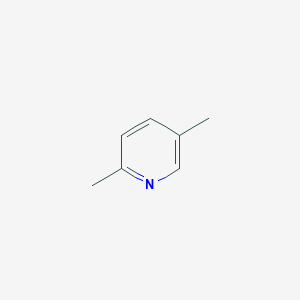

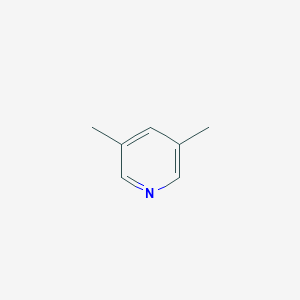

Le salicylate de physostigmine est unique parmi les inhibiteurs de la cholinestérase en raison de sa capacité à traverser la barrière hémato-encéphalique et de son inhibition réversible de l'acétylcholinestérase . Des composés similaires comprennent :

Néostigmine : Contrairement à la physostigmine, la néostigmine ne traverse pas la barrière hémato-encéphalique et est principalement utilisée pour des applications périphériques.

Pyridostigmine : Similaire à la néostigmine, la pyridostigmine est utilisée pour les effets cholinergiques périphériques et ne traverse pas la barrière hémato-encéphalique.

La capacité du this compound à traverser la barrière hémato-encéphalique et son inhibition réversible de l'acétylcholinestérase en font un composé particulièrement précieux pour le traitement des affections du système nerveux central .

Propriétés

IUPAC Name |

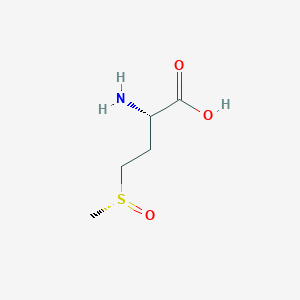

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate;2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2.C7H6O3/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2;8-6-4-2-1-3-5(6)7(9)10/h5-6,9,13H,7-8H2,1-4H3,(H,16,19);1-4,8H,(H,9,10)/t13-,15+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZOTZTANVBDFOF-PBCQUBLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C.C1=CC=C(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80883232 | |

| Record name | Benzoic acid, 2-hydroxy-, compd. with (3aS,8aR)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yl N-methylcarbamate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57-64-7 | |

| Record name | (-)-Physostigmine salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Physostigmine salicylate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Physostigmine salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, compd. with (3aS,8aR)-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethylpyrrolo[2,3-b]indol-5-yl N-methylcarbamate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Physostigmine salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.312 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYSOSTIGMINE SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2046ZRO9VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

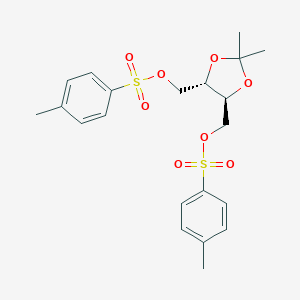

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

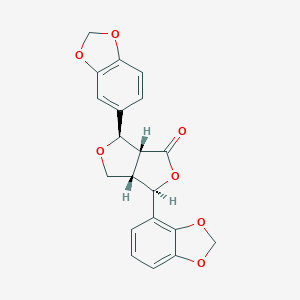

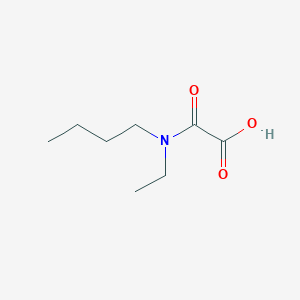

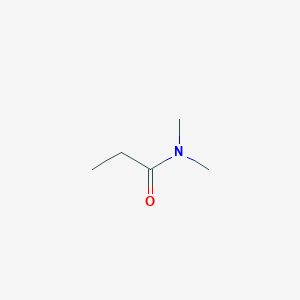

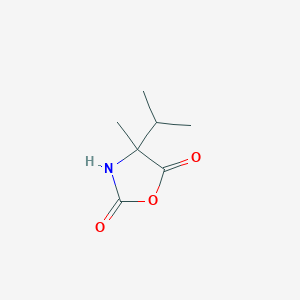

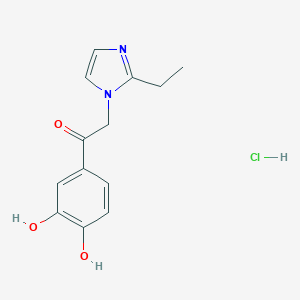

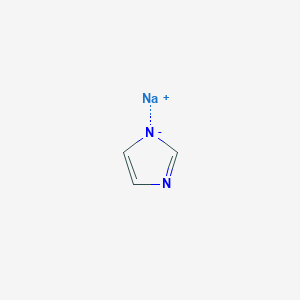

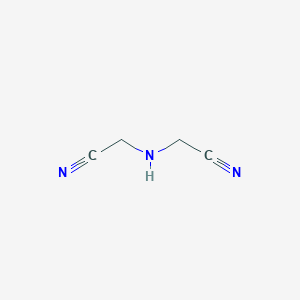

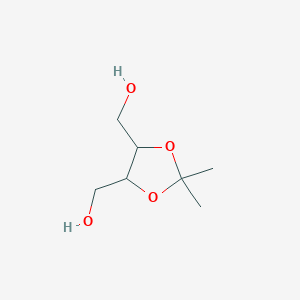

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Physostigmine Salicylate?

A1: Physostigmine Salicylate acts as a reversible cholinesterase inhibitor. [, , ] It prevents the breakdown of acetylcholine, a neurotransmitter, leading to its accumulation in the synaptic cleft. This enhanced cholinergic transmission affects both the central and peripheral nervous systems. [, ]

Q2: How does Physostigmine Salicylate impact the cardiovascular system?

A2: Studies in various animal models have shown that Physostigmine Salicylate can elicit diverse cardiovascular responses. In atropinized animals, Physostigmine Salicylate can potentiate the vasopressor effects of acetylcholine, resulting in a rise in blood pressure. [] Conversely, in other models, it can induce a decrease in blood pressure and heart rate when administered centrally. [] These contrasting effects highlight the complex interplay between Physostigmine Salicylate and the autonomic nervous system. []

Q3: What is the molecular formula and weight of Physostigmine Salicylate?

A4: The molecular formula of Physostigmine Salicylate is C22H27N3O5, and its molecular weight is 413.47 g/mol. [, ]

Q4: What are the challenges in formulating Physostigmine Salicylate for different routes of administration?

A7: Physostigmine Salicylate presents formulation challenges due to its sensitivity to various factors, including pH, oxygen, and temperature. [, ] Developing stable and effective formulations for different routes of administration, such as sublingual tablets or transdermal patches, requires careful selection of excipients and optimization of manufacturing processes. [, ]

Q5: How does the choice of solvent system affect the transdermal delivery of Physostigmine Salicylate?

A8: Research demonstrates that the transdermal flux of Physostigmine Salicylate and its counterion, salicylate, can vary significantly depending on the solvent system. [] A study observed higher fluxes for salicylate compared to Physostigmine Salicylate across human skin when using solvent systems containing isopropyl myristate, isopropyl alcohol, or their mixtures. [] The ionization state and differential diffusion of the ion pair within the stratum corneum are believed to contribute to these observations. []

Q6: How is Physostigmine Salicylate absorbed and distributed in the body?

A9: Physostigmine Salicylate is rapidly absorbed following various routes of administration. It readily crosses the blood-brain barrier, explaining its central nervous system effects. [, ] A radioimmunoassay study in rats estimated the apparent volume of distribution for Physostigmine Salicylate to be 5.9 L/kg after intramuscular administration. []

Q7: What are the potential toxic effects of Physostigmine Salicylate?

A10: As a potent cholinesterase inhibitor, Physostigmine Salicylate can induce a range of cholinergic side effects, particularly at high doses. [, , ] These can include nausea, vomiting, diarrhea, sweating, bradycardia, and bronchospasm. [, ] In severe cases, seizures and respiratory depression may occur. [, ] Careful dose titration and monitoring for adverse events are crucial. []

Q8: What analytical methods are employed to quantify Physostigmine Salicylate in biological samples?

A12: Various analytical techniques can be used to quantify Physostigmine Salicylate in biological samples. Gas chromatography, coupled with suitable detection methods, allows for the separation and quantification of Physostigmine Salicylate. [] Radioimmunoassay offers a sensitive and specific method for measuring Physostigmine Salicylate levels in plasma. [] High-performance liquid chromatography (HPLC) is another widely used technique for Physostigmine Salicylate analysis. [, ] The choice of method depends on factors such as sensitivity, specificity, and available resources. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.